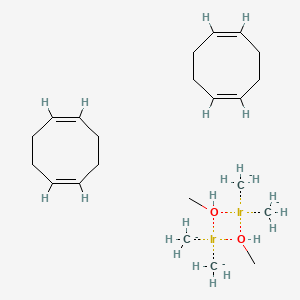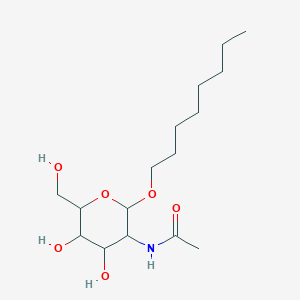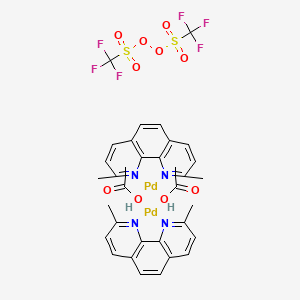
carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The term “Di-” is often used as a prefix in chemistry to indicate the presence of two identical functional groups within a molecule. For instance, diols contain two hydroxyl groups, and dicarboxylic acids contain two carboxyl groups.
Métodos De Preparación
Diazonium salts are typically prepared through a process called diazotization. This involves the reaction of a primary aromatic amine with nitrous acid, which is usually generated in situ by reacting sodium nitrite (NaNO₂) with a mineral acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures (below 5°C) to ensure the stability of the diazonium salt .
Análisis De Reacciones Químicas
Diazonium salts undergo a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl (OH), halides (Cl, Br, I), and cyano (CN) groups.
Coupling Reactions: Diazonium salts can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.
Reduction and Oxidation: Diazonium salts can be reduced to form hydrazines or oxidized to form nitro compounds.
Aplicaciones Científicas De Investigación
Diazonium salts have a wide range of applications in scientific research:
Organic Synthesis: They are used as intermediates in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals
Material Science: Diazonium salts are employed in the functionalization of surfaces and the preparation of advanced materials.
Biological Applications: They are used in the modification of biomolecules and the development of biosensors.
Mecanismo De Acción
The mechanism of action of diazonium salts involves the formation of a highly reactive diazonium ion (R−N₂⁺), which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the formation of new bonds with nucleophiles such as phenols and amines .
Comparación Con Compuestos Similares
Diazonium salts are unique due to their ability to form stable diazonium ions, which can participate in a wide range of chemical reactions. Similar compounds include:
Azo Compounds: Formed by the coupling of diazonium salts with aromatic compounds, characterized by the presence of a nitrogen bridge.
Hydrazines: Formed by the reduction of diazonium salts, containing two nitrogen atoms bonded to each other.
Nitro Compounds: Formed by the oxidation of diazonium salts, containing a nitro group (NO₂) attached to an aromatic ring .
Diazonium salts stand out due to their versatility and the ease with which they can be transformed into a variety of functional groups, making them invaluable in both academic and industrial settings.
Propiedades
Fórmula molecular |
C22H44Ir2O2-4 |
|---|---|
Peso molecular |
725.0 g/mol |
Nombre IUPAC |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol |
InChI |
InChI=1S/2C8H12.2CH4O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;4*1H3;;/q;;;;4*-1;;/b2*2-1-,8-7-;;;;;;;; |
Clave InChI |
UIDUZRQGYMWDLR-SXGOCSEPSA-N |
SMILES isomérico |
[CH3-].[CH3-].[CH3-].[CH3-].CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir] |
SMILES canónico |
[CH3-].[CH3-].[CH3-].[CH3-].CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)



![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)
![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)

![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)



